molecular formula C8H5N B582652 2,5-Methanocyclopenta[b]pyrrole CAS No. 143622-23-5

2,5-Methanocyclopenta[b]pyrrole

Cat. No. B582652
M. Wt: 115.135
InChI Key: UPPHCWGFJGDZLQ-UHFFFAOYSA-N
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Description

2,5-Methanocyclopenta[b]pyrrole is a chemical compound with the molecular formula C8H5N . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of pyrrole compounds, which include 2,5-Methanocyclopenta[b]pyrrole, often involves a two-step process. The first step is the acid-catalyzed ring-opening reaction of 2,5-dimethylfuran (DF), leading to the formation of 2,5-hexanedione (HD). The second step uses HD as the starting material for the synthesis of pyrrole compounds via the Paal–Knorr reaction . Various primary amines are used in stoichiometric amounts .


Chemical Reactions Analysis

Pyrrole compounds, including 2,5-Methanocyclopenta[b]pyrrole, are known to undergo a variety of chemical reactions. For instance, they can undergo a Paal-Knorr pyrrole condensation with various amines and sulfonamines . They can also undergo a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .

Safety And Hazards

The safety data sheet for pyrrole compounds indicates that they are flammable and toxic if swallowed. They can cause serious eye damage and are harmful if inhaled . It is recommended to use personal protective equipment when handling these compounds and to ensure adequate ventilation .

Future Directions

A recent study has developed a one-pot, two-step process for the preparation of pyrrole compounds from 2,5-dimethylfuran, which could be a sustainable chemical process . This synthetic pathway is in line with the requirements of a sustainable chemical process . Future research could focus on further optimizing this process and exploring the potential applications of the synthesized pyrrole compounds.

properties

IUPAC Name

2-azatricyclo[3.3.1.03,7]nona-1,3,5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N/c1-5-2-7-4-6(1)8(3-5)9-7/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPHCWGFJGDZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC1=NC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663812
Record name 2,5-Methanocyclopenta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Methanocyclopenta[b]pyrrole

CAS RN

143622-23-5
Record name 2,5-Methanocyclopenta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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